molecular formula C13H12N2O2S B8806476 4-(2-((4-Nitrophenyl)thio)ethyl)pyridine CAS No. 292060-90-3

4-(2-((4-Nitrophenyl)thio)ethyl)pyridine

Cat. No.: B8806476
CAS No.: 292060-90-3
M. Wt: 260.31 g/mol
InChI Key: KRYDNUGQCOQTPL-UHFFFAOYSA-N
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Description

4-(2-((4-Nitrophenyl)thio)ethyl)pyridine is a pyridine derivative featuring an ethylthioether linkage to a 4-nitrophenyl substituent. Its molecular structure combines the aromatic pyridine ring with the electron-withdrawing nitro group, which influences its electronic properties, solubility, and reactivity.

Properties

CAS No.

292060-90-3

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

IUPAC Name

4-[2-(4-nitrophenyl)sulfanylethyl]pyridine

InChI

InChI=1S/C13H12N2O2S/c16-15(17)12-1-3-13(4-2-12)18-10-7-11-5-8-14-9-6-11/h1-6,8-9H,7,10H2

InChI Key

KRYDNUGQCOQTPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SCCC2=CC=NC=C2

solubility

31.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

  • 4-(2-((4-Methoxyphenyl)thio)ethyl)pyridine (3n) : Replacing the nitro group with a methoxy group (electron-donating) alters electronic properties. The methoxy derivative exhibits a bathochromic shift in UV-Vis spectra compared to the nitro analog, reflecting reduced electron withdrawal. Its $^{13}$C NMR signals (e.g., δ159.5 for aromatic carbons) and ESI-MS data ($m/z$ 271.1155) confirm structural integrity .
  • 2-[(4-Nitrophenyl)thio]-3-cyano-5-substituted pyridines: Derivatives with cyano and tert-butoxycarbonyl groups (e.g., 2-<(4-nitrophenyl)thio>-3-cyano-5-<4-(tert-butoxycarbonyl)styryl>pyridine) show enhanced steric bulk, reducing solubility but improving thermal stability (melting points >250°C) .

Table 1: Substituent Effects on Key Properties

Compound Substituent Melting Point (°C) UV-Vis $\lambda_{\text{max}}$ (nm) Key Spectral Data (NMR δ, ppm)
4-(2-((4-Nitrophenyl)thio)ethyl)pyridine 4-NO$_2$ Data not reported ~300 (estimated) Aromatic H: δ7.5–8.5 (pyridine)
4-(2-((4-Methoxyphenyl)thio)ethyl)pyridine 4-OCH$_3$ Not reported ~320 $^{13}$C: δ159.5 (aromatic)
2-[(4-Nitrophenyl)thio]-3-cyano-pyridine 4-NO$_2$, CN >250 ~310 $^{1}$H: δ8.1–8.3 (nitrophenyl)

Physicochemical Properties

  • Melting Points : Nitro-substituted pyridines generally exhibit higher melting points (e.g., 268–287°C for chloro-nitro pyridines in ) compared to methoxy analogs due to stronger intermolecular interactions .
  • Solubility: Nitro groups reduce solubility in polar solvents, whereas methoxy or hydroxyethylamino groups (e.g., 4-(2-Hydroxyethylamino)-pyridine) enhance water solubility .

Table 2: Comparative Physicochemical Data

Compound Molecular Weight Melting Point (°C) Yield (%) Solubility Profile
This compound ~290 (estimated) Not reported Not reported Low in H$_2$O
2-Chloro-4-(3-nitrophenoxy)pyrimidine 345.7 287 81 Moderate in DMSO
4-(2-Hydroxyethylamino)-pyridine 154.2 Not reported Not reported High in H$_2$O

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